![molecular formula C20H25ClN4O2 B4934534 1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B4934534.png)
1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea
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Overview
Description
1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves the following steps:
Formation of the piperazine intermediate: The starting material, 2-chloro-5-methoxyaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(2-chloro-5-methoxyphenyl)piperazine.
Alkylation: The intermediate is then alkylated with 2-chloroethylamine to introduce the ethyl linker.
Urea formation: Finally, the alkylated product reacts with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 2-hydroxy-5-methoxyphenyl derivatives.
Reduction: Formation of 2-amino-5-methoxyphenyl derivatives.
Substitution: Formation of 2-substituted-5-methoxyphenyl derivatives.
Scientific Research Applications
1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness: 1-[2-[4-(2-Chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and methoxy groups. This unique structure may confer distinct pharmacological properties and interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
1-[2-[4-(2-chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-27-17-7-8-18(21)19(15-17)25-13-11-24(12-14-25)10-9-22-20(26)23-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRANZACJABBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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